![molecular formula C6H3ClIN3 B1463783 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-90-8](/img/structure/B1463783.png)
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine”, also known as CIP, is a heterocyclic organic compound with a fused pyrrolo[2,3-d]pyrimidine ring system . It is a colorless solid that has been used as a building block for the synthesis of various biologically active compounds, such as antimicrobial agents, anticancer agents, and antifungal agents .
Synthesis Analysis
The synthesis of “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” derivatives has been reported in several studies . For instance, one study described the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through ring formation and modification . Another study demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure .Molecular Structure Analysis
The molecular structure of “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” is represented by the InChI code: 1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H, (H,9,10,11) . The molecular weight is 279.47 .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” are not detailed in the search results, it has been used as a building block in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis
“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” is a solid at room temperature . It has a molecular weight of 279.47 . The compound is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Preparation of Tyrosine Kinase Inhibitors
“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” can be used as an intermediate compound in the preparation of tyrosine kinase inhibitors . These inhibitors are significant in the field of oncology as they can block signals needed for tumors to grow.
Development of STAT6 Inhibitors
This compound is also used in the development of oral signal transducers and activators of transcription 6 (STAT6) inhibitors . STAT6 inhibitors are being researched for their potential in treating allergic and autoimmune diseases.
Antitubercular Activity
Pyrrolo[2,3-d]pyrimidines, which include “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine”, have shown antitubercular activity . This suggests potential applications in the development of new treatments for tuberculosis.
Antihepatitis C Virus Activity
These compounds have also demonstrated antihepatitis C virus activity . This indicates their potential use in the creation of new antiviral drugs.
Anticancer Activity
Pyrrolo[2,3-d]pyrimidines have been found to exhibit anticancer activity . This makes “2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” a compound of interest in cancer research and drug development.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory activity , suggesting their potential use in the development of new anti-inflammatory drugs.
Induction of Cell Cycle Arrest and Apoptosis
Some derivatives of pyrrolo[2,3-d]pyrimidines have been found to induce cell cycle arrest and apoptosis in HepG2 cells . This suggests potential applications in the treatment of liver cancer.
Regulation of Proapoptotic Proteins
These compounds have been associated with an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . This indicates their potential role in regulating cell death and survival, which is crucial in many diseases including cancer.
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Propriétés
IUPAC Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBAXNIILKLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680570 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1060815-90-8 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

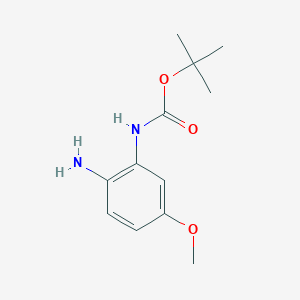

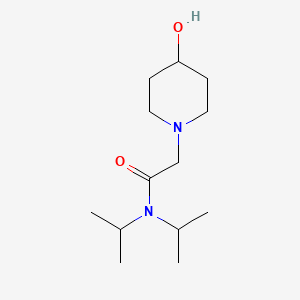


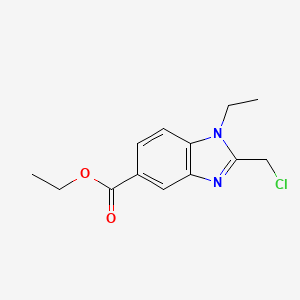
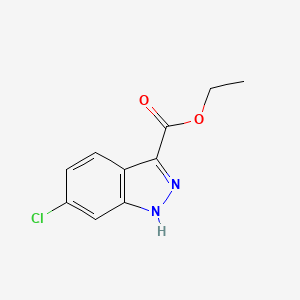

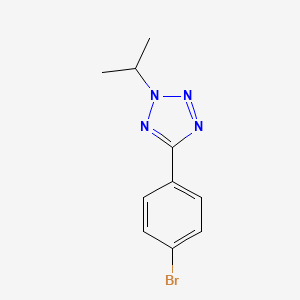
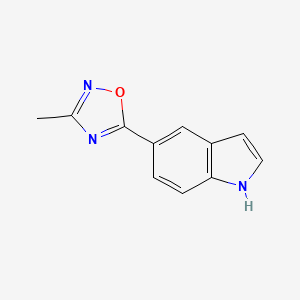
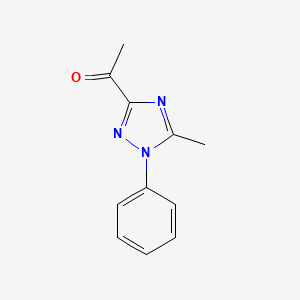
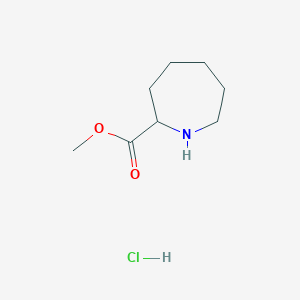
![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)
